Boc-phe-N(och3)CH3
Description
Significance of Weinreb Amides in Organic Synthesis
Weinreb amides, scientifically known as N-methoxy-N-methylamides, are a distinct class of amide derivatives that have become indispensable tools in organic synthesis since their discovery in 1981. sioc-journal.cnorientjchem.orgresearchgate.netorientjchem.org Their significance stems primarily from their unique reactivity profile towards nucleophilic reagents, such as organolithium and organomagnesium compounds. sioc-journal.cnorientjchem.orgresearchgate.net Unlike typical amides, which can undergo uncontrolled multiple additions of organometallic reagents leading to tertiary alcohols, Weinreb amides react selectively to form a stable tetrahedral intermediate. researchgate.netnih.gov This intermediate resists further nucleophilic attack until acidic workup, at which point it collapses to yield ketones or aldehydes. researchgate.netnih.gov This controlled reactivity allows for the high-yield synthesis of ketones and aldehydes, which can be challenging to obtain selectively by direct reaction of organometallic reagents with carboxylic acids, acid chlorides, or esters due to the high reactivity of the intermediate carbonyl compounds. orientjchem.orgresearchgate.netorientjchem.org
The versatility of Weinreb amides extends beyond reactions with organometallics. They can also be reduced selectively to aldehydes using reducing agents like lithium aluminum hydride (LiAlH4). orientjchem.orgnih.govchemicalbook.com This controlled reduction is particularly valuable for synthesizing sensitive aldehyde functionalities. The ease of preparation of Weinreb amides from various carboxylic acid derivatives, including carboxylic acids, acid chlorides, esters, lactones, and anhydrides, further contributes to their widespread adoption in synthetic strategies. orientjchem.org
Role of N-Protected Amino Acid Derivatives in Peptide and Peptidomimetic Chemistry
N-protected amino acid derivatives are fundamental building blocks in the synthesis of peptides and peptidomimetics. researchgate.netrsc.org The protection of the α-amino group is essential to prevent unwanted reactions, such as self-coupling or side reactions, during the formation of amide bonds. Various protecting groups are employed, with the tert-butoxycarbonyl (Boc) group being a common and versatile choice. The Boc group is readily introduced and can be selectively removed under acidic conditions, orthogonal to many other protecting groups used in peptide synthesis.
These protected amino acid derivatives serve as activated carboxylic acid components that can react with the amino group of another amino acid or peptide to form a new peptide bond. The choice of the activated derivative (e.g., acid halide, activated ester, or coupling reagent-mediated activation) and the protecting group strategy are critical for achieving efficient coupling, minimizing racemization, and synthesizing complex peptide sequences.
In peptidomimetic chemistry, where molecules are designed to mimic the biological activity of peptides but often possess improved properties like enhanced stability or bioavailability, N-protected amino acid derivatives are also key starting materials. researchgate.netrsc.org They can be incorporated into non-natural backbones or modified to introduce various functionalities, allowing for the creation of diverse molecular architectures with desired biological profiles. researchgate.netacs.orgthieme-connect.com
Overview of Boc-Phe-N(OCH3)CH3 as a Key Building Block in Complex Molecular Architectures
This compound is a specific N-protected amino acid Weinreb amide derived from L-phenylalanine with a Boc group protecting the alpha-amino nitrogen. nih.govchemimpex.com Its structure combines the features of an N-protected amino acid derivative with the unique reactivity of a Weinreb amide. This combination makes it a valuable and versatile building block in the synthesis of complex molecules, particularly in the context of incorporating phenylalanine residues into peptide and peptidomimetic structures.
The presence of the Boc protecting group allows for standard Boc-chemistry strategies to be employed for the manipulation of the amino group during synthesis. Simultaneously, the Weinreb amide functionality provides a handle for controlled reactions at the carboxylate position. This dual functionality enables the facile conversion of the Weinreb amide to the corresponding aldehyde or ketone, or its reduction to the aldehyde, while maintaining the integrity of the protected amino group and the stereochemistry at the alpha-carbon of the phenylalanine residue. chemicalbook.compharm.or.jp
This compound has been utilized in the synthesis of various complex molecules, including pseudo-peptide analogs and intermediates for potential pharmaceutical agents. chemicalbook.compharm.or.jp Its ability to be selectively transformed into different carbonyl functionalities or reduced products makes it a flexible synthon for introducing the phenylalanine moiety in various oxidation states within a larger molecular framework. This controlled reactivity is particularly advantageous when synthesizing molecules where precise functional group manipulation is required without affecting other sensitive parts of the molecule. The compound's favorable properties, such as its stability and purity, further contribute to its utility in demanding synthetic sequences. chemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-16(2,3)22-15(20)17-13(14(19)18(4)21-5)11-12-9-7-6-8-10-12/h6-10,13H,11H2,1-5H3,(H,17,20)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHRDPIWMGLOQJ-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453602 | |
| Record name | Nalpha-(tert-Butoxycarbonyl)-N-methoxy-N-methyl-L-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87694-53-9 | |
| Record name | 1,1-Dimethylethyl N-[(1S)-2-(methoxymethylamino)-2-oxo-1-(phenylmethyl)ethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87694-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nalpha-(tert-Butoxycarbonyl)-N-methoxy-N-methyl-L-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Boc Phe N Och3 Ch3 and Its Derivatives
Solution-Phase Synthesis of Boc-Phe-N(OCH3)CH3
Solution-phase synthesis is a common approach for preparing this compound, offering flexibility in reaction conditions and scale. The key step involves forming the amide bond between N-Boc-phenylalanine and N,O-dimethylhydroxylamine.
Various coupling reagents have been successfully employed to facilitate the formation of the Weinreb amide linkage. These reagents activate the carboxylic acid of Boc-phenylalanine, making it susceptible to nucleophilic attack by N,O-dimethylhydroxylamine.
BOP reagent (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) is a phosphonium-based coupling agent frequently used in peptide synthesis and the formation of amide bonds. The reaction typically involves treating N-Boc-phenylalanine with N,O-dimethylhydroxylamine hydrochloride in the presence of BOP reagent and a base, such as triethylamine, in an appropriate solvent like dichloromethane (B109758) pharm.or.jp.
A reported procedure for the synthesis of this compound using BOP reagent involved reacting Boc-Phe-OH with N,O-dimethylhydroxylamine hydrochloride in the presence of BOP and triethylamine. The reaction mixture was stirred at 0 °C for 30 minutes. pharm.or.jp Subsequent workup and extraction yielded the desired product. pharm.or.jp
N,N′-Carbonyldiimidazole (CDI) is another effective coupling reagent for the synthesis of Weinreb amides from carboxylic acids and N,O-dimethylhydroxylamine. CDI activates the carboxylic acid by forming an imidazolide (B1226674) intermediate, which is then displaced by the hydroxylamine. researchgate.net
A method utilizing CDI for the synthesis of Nα-protected amino acid Weinreb amides, including this compound, involves dissolving the Nα-protected amino acid in tetrahydrofuran (B95107) (THF) and adding CDI at 0°C. researchgate.netresearchgate.net After stirring, N,O-dimethylhydroxylamine hydrochloride salt, neutralized with a base like N-methylmorpholine (NMM) in dichloromethane (DCM), is added. researchgate.netresearchgate.net The reaction is stirred until completion, followed by a simple workup to obtain the product in good yield. researchgate.netresearchgate.net
Detailed research findings on the synthesis of Nα-protected Weinreb amides using CDI have shown good yields for various amino acids, including phenylalanine. For Nα-Boc-Phe-N(OCH3)CH3, a reported yield using this method is 90%. semanticscholar.org The product is typically obtained as a gum or solid after workup. researchgate.netresearchgate.net
Beyond BOP and CDI, other coupling reagents and procedures have been employed for the synthesis of Weinreb amides, including this compound. These methods often involve activating the carboxylic acid through various intermediates.
Ethylcarbodiimide (such as EDC, N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) has been used as a coupling agent in the reaction of Boc-phenylalanine with N,O-dimethylhydroxylamine hydrochloride to synthesize the corresponding Weinreb amide. nih.govresearchgate.netnih.gov Isobutyl chloroformate is another reagent that has been utilized for this transformation, proceeding through a mixed anhydride (B1165640) intermediate. nih.govresearchgate.net Phenylsilane (B129415) has also been reported as an effective coupling reagent for the synthesis of Weinreb amides from N-protected amino acids and N,O-dimethylhydroxylamine hydrochloride, often requiring an excess of the carboxylic acid and phenylsilane for high yields. thieme-connect.comcore.ac.uk
Research indicates that the choice of coupling agent can influence the reaction outcome, including yield and potential for racemization, although Boc-protected amino acids are generally less prone to racemization during coupling compared to unprotected amino acids. thieme-connect.com
Optimizing reaction parameters such as solvent, temperature, reaction time, and stoichiometry of reagents is crucial for maximizing the yield and purity of this compound. While specific comprehensive optimization studies solely focused on this compound are not extensively detailed in the provided sources, general principles from Weinreb amide synthesis and peptide coupling reactions apply.
The choice of solvent is important; common solvents include dichloromethane, tetrahydrofuran, and ethyl acetate, depending on the solubility of the reactants and the specific coupling reagent used. pharm.or.jpresearchgate.netresearchgate.netrsc.org Reaction temperature can influence reaction rate and side product formation; many procedures are conducted at or below room temperature, sometimes starting at 0°C. pharm.or.jpresearchgate.netresearchgate.net Reaction time varies depending on the reagents and conditions, often ranging from a few hours to overnight stirring. pharm.or.jprsc.org The stoichiometry of the coupling reagent and N,O-dimethylhydroxylamine hydrochloride relative to Boc-phenylalanine is typically slightly in excess to ensure complete conversion of the carboxylic acid. rsc.org
Workup procedures, including extractions with acidic and basic aqueous solutions and brine, followed by drying and solvent removal, are essential for isolating the product and removing impurities. pharm.or.jprsc.org The purity of the resulting this compound can be assessed by techniques such as ¹H NMR and HRMS. semanticscholar.org
An example of reported yield for this compound synthesized using CDI is 92% after workup rsc.org, and another report using CDI shows a 90% yield semanticscholar.org. These figures highlight that high yields are achievable with optimized conditions.
Here is a table summarizing some reported solution-phase synthesis data:
| Coupling Reagent | Solvent(s) | Base (if used) | Temperature | Reaction Time | Reported Yield | Reference |
| BOP | Dichloromethane | Triethylamine | 0 °C | 30 min | Not specified | pharm.or.jp |
| CDI | THF, DCM | N-methylmorpholine | 0 °C to room temp | Overnight | 92% | rsc.org |
| CDI | THF, DCM | N-methylmorpholine | 0 °C to completion | Not specified | 90% | semanticscholar.org |
| EDC | Not specified | Not specified | Not specified | Not specified | Not specified | nih.gov |
| Isobutyl Chloroformate | Not specified | Not specified | Not specified | Not specified | Not specified | nih.govresearchgate.net |
| Phenylsilane | Acetonitrile | Not specified | Not specified | Not specified | Moderate to good | thieme-connect.com |
Coupling Reagents and Conditions for Formation of the N-Methoxy-N-Methyl Amide Moiety
Application of N,N′-Carbonyldiimidazole (CDI)
Solid-Phase Synthesis Strategies Incorporating Boc-Protected Phenylalanine Derivatives
Solid-phase synthesis (SPS) offers advantages in purification and automation, particularly in peptide synthesis. While the direct solid-phase synthesis of this compound as a final cleaved product is less commonly reported than solution phase, Boc-protected phenylalanine derivatives are widely used in solid-phase peptide synthesis. google.compeptide.com In SPS, the C-terminus of the amino acid or peptide is typically attached to a solid support (resin). google.compeptide.com
The formation of a Weinreb amide on solid phase would conceptually involve coupling a resin-bound Boc-phenylalanine (or a peptide with C-terminal Boc-phenylalanine) with N,O-dimethylhydroxylamine using appropriate coupling reagents. Alternatively, N,O-dimethylhydroxylamine could potentially be attached to a resin and then reacted with Boc-phenylalanine.
Boc chemistry in solid-phase peptide synthesis involves coupling N-Boc-amino acids to a resin-bound peptide chain. google.compeptide.com After coupling, the Boc group is removed using acid (e.g., trifluoroacetic acid) before the next amino acid is added. google.compeptide.com While this demonstrates the use of Boc-phenylalanine in SPS, it describes the formation of a peptide bond, not a Weinreb amide on the C-terminus for cleavage.
Some research mentions the solid-phase synthesis of amides and peptides using various coupling reagents, including phosphonium (B103445) salts like BOP and phenylsilane. thieme-connect.comcore.ac.ukarkat-usa.org However, specific detailed protocols for the solid-phase synthesis and cleavage of this compound are not explicitly provided in the search results. The application of solid-phase techniques for the synthesis of Weinreb amides of protected amino acids is an area that could potentially offer streamlined synthesis and purification, particularly for generating libraries of such compounds.
Integration of this compound Precursors in Solid-Phase Peptide Synthesis (SPPS)
While this compound itself is a Weinreb amide, which is not typically used directly as a monomer in standard solid-phase peptide synthesis (SPPS) protocols that rely on amide bond formation between activated carboxyl groups and free amino groups, its precursors and derivatives play significant roles. Boc-protected amino acids, like Boc-phenylalanine (Boc-Phe-OH), are fundamental building blocks in Boc-based SPPS. advancedchemtech.comuwec.edu In Boc-SPPS, the Boc group serves as a temporary Nα-protecting group that is removed at each coupling step using acid, typically trifluoroacetic acid (TFA). uwec.eduresearchgate.net The carboxyl group of the Boc-protected amino acid is then activated and coupled to the free amino group of the growing peptide chain anchored to a solid support. uwec.eduiris-biotech.de
The Weinreb amide functionality in this compound is primarily utilized in solution-phase synthesis or as an intermediate for further transformations, such as reduction to the corresponding aldehyde, which can then be used in subsequent reactions like reductive amination or Wittig reactions to extend the peptide chain or introduce modifications. pharm.or.jpchemicalbook.com
Comparative Analysis of Boc and Fmoc Strategies in Relation to this compound
Solid-phase peptide synthesis predominantly employs two main strategies: Boc/Benzyl (B1604629) (Boc/Bzl) and Fmoc/tert-butyl (Fmoc/tBu). researchgate.netiris-biotech.deamericanpeptidesociety.org The choice of strategy impacts the protecting groups used for the amino terminus and amino acid side chains, as well as the conditions for deprotection and cleavage from the resin.
In the Boc strategy, the Nα-amino group is protected with the Boc group, which is acid-labile and removed by treatment with moderately strong acids like TFA (20-50% in DCM). uwec.eduresearchgate.net Side-chain protecting groups and the linkage to the resin are typically benzyl-based and are cleaved simultaneously at the end of the synthesis using strong acids such as anhydrous hydrogen fluoride (B91410) (HF). uwec.eduresearchgate.net Boc-Phe-OH is the protected amino acid used in this approach.
The Fmoc strategy, in contrast, uses the Fmoc group for Nα-protection, which is base-labile and removed by treatment with a weak base, commonly piperidine. researchgate.netiris-biotech.deamericanpeptidesociety.org Side-chain protecting groups are generally tert-butyl-based and are cleaved along with the resin linkage using TFA at the end of the synthesis. uwec.eduresearchgate.net
While this compound is not a standard monomer in either of these SPPS strategies, the synthesis of Boc-Phe-OH, its precursor, is central to the Boc approach. The Boc strategy requires harsher acidic conditions for final cleavage compared to the Fmoc strategy, which can be a disadvantage when synthesizing peptides containing acid-sensitive modifications. researchgate.netiris-biotech.de However, the Boc strategy can be advantageous for the synthesis of certain peptides, such as those prone to diketopiperazine formation, particularly with proline residues at the N-terminus. researchgate.net
A comparative overview of Boc and Fmoc strategies is presented in Table 1.
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Protecting Group | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Nα-Deprotection | Acid (e.g., TFA) | Base (e.g., Piperidine) |
| Side-Chain Protection | Acid-labile (e.g., Bzl) | Acid-labile (e.g., tBu) |
| Final Cleavage | Strong acid (e.g., HF) | Mild acid (e.g., TFA) |
| Advantages | Can suppress diketopiperazine formation | Milder cleavage conditions, automated synthesis compatibility |
| Disadvantages | Harsher cleavage conditions | Can be prone to diketopiperazine formation |
Table 1: Comparison of Boc and Fmoc SPPS Strategies uwec.eduresearchgate.netiris-biotech.deamericanpeptidesociety.org
Orthogonal Protecting Group Strategies in the Context of this compound
Orthogonal protecting group strategies involve using protecting groups that can be removed independently of each other under different chemical conditions. semanticscholar.orgresearchgate.net This allows for selective deprotection and modification of specific functional groups within a molecule. In the context of peptide synthesis, orthogonality is crucial for incorporating modified amino acids, cyclization, or conjugating peptides to other molecules while on the solid support.
The Boc group is acid-labile, while the Fmoc group is base-labile, making them orthogonal to each other. researchgate.netorganic-chemistry.orgtcichemicals.com Other protecting groups used in peptide synthesis exhibit different sensitivities to acid, base, reduction, or palladium catalysis, providing further orthogonality. For example, benzyl (Bzl) esters and ethers, commonly used for side-chain protection in Boc chemistry, are acid-labile but stable to the conditions used for Boc removal. uwec.edu Allyloxycarbonyl (Aloc) and allyl (All) groups are palladium-sensitive and orthogonal to both Boc and Fmoc strategies. uwec.edutcichemicals.com
While this compound contains the Boc group, its Weinreb amide functionality is generally stable under the acidic conditions used for Boc removal. The Weinreb amide can be selectively transformed under specific conditions, such as reduction with lithium aluminum hydride (LiAlH4) to the aldehyde pharm.or.jpchemicalbook.com, which is orthogonal to the protecting group strategies employed for the amine and potentially other functional groups in a more complex peptide or molecule. This orthogonality allows this compound or its derivatives to be used as building blocks in convergent synthesis strategies where fragments are prepared with different protecting groups and then coupled.
Stereoselective Synthesis Approaches Utilizing this compound
Stereoselective synthesis aims to produce a desired stereoisomer with high purity. This compound, typically derived from enantiomerically pure Boc-phenylalanine, already possesses defined stereochemistry at the α-carbon. However, transformations involving this compound or its derivatives may require control over the formation of new stereocenters.
Diastereoselective Control in Transformations Involving this compound
Diastereoselective control is important when a reaction creates new stereocenters in a molecule that already has existing ones. The presence of the chiral center in the phenylalanine moiety of this compound can influence the stereochemical outcome of reactions at or near this center.
While direct examples of diastereoselective control specifically involving reactions of the Weinreb amide functionality of this compound were not extensively detailed in the search results, related studies on the stereoselective transformations of similar chiral Weinreb amides or α-amino aldehydes (which can be derived from Weinreb amides) provide relevant context. For instance, diastereoselective alkylation of chiral isoserine derivatives has been reported, where the existing stereocenters influenced the stereochemical outcome of reactions at an adjacent position. researchgate.net Similarly, stereoselective synthesis of α-hydroxy-β-amino acids has been achieved through nucleophilic additions to epoxides followed by stereoselective substitution reactions. researchgate.net
The conversion of this compound to the corresponding aldehyde via reduction with LiAlH4 pharm.or.jpchemicalbook.com creates a highly reactive intermediate. Subsequent reactions of this aldehyde, such as nucleophilic additions or reductive aminations, can be designed to be diastereoselective depending on the reaction conditions, reagents, and the presence of chiral catalysts or auxiliaries. For example, diastereoselective addition reactions to Nα-protected amino aldehydes have been studied, where the protecting group and reaction conditions influenced the stereochemical outcome. wiley-vch.de
Chiral Auxiliary-Mediated Stereocontrol with this compound Derived Intermediates
Chiral auxiliaries are stereochemically pure compounds that are temporarily incorporated into a molecule to influence the stereochemical outcome of a reaction. After the stereoselective step, the auxiliary is removed. While this compound itself is a chiral building block, its derived intermediates, such as the corresponding aldehyde, could potentially be used in conjunction with external chiral auxiliaries to induce diastereoselectivity in subsequent reactions.
Although no specific examples directly linking this compound derived intermediates with chiral auxiliary-mediated stereocontrol were found in the immediate search results, the general principles of using chiral auxiliaries in reactions with chiral substrates are applicable. Chiral auxiliaries have been successfully employed in various asymmetric transformations, including alkylations, additions to carbonyls, and cycloadditions, to control the formation of new stereocenters. ehu.esopen.ac.uk For instance, pseudoephedrine has been used as a chiral auxiliary in the synthesis of heterocyclic amino acids. open.ac.uk The effectiveness of a chiral auxiliary depends on its ability to create a sterically or electronically biased transition state that favors the formation of one stereoisomer over the other.
Reactivity and Transformational Chemistry of Boc Phe N Och3 Ch3
Reduction Reactions of Boc-Phe-N(OCH3)CH3 to Boc-Amino Acid Aldehydes
The reduction of Weinreb amides is a well-established method for the synthesis of aldehydes acs.orgresearchgate.net. This compound undergoes selective reduction to yield the corresponding Boc-protected phenylalanine aldehyde (Boc-Phe-H). This transformation is particularly useful as aldehydes are highly reactive intermediates for further synthetic manipulations.
Lithium Aluminum Hydride (LiAlH4) Mediated Reduction
Lithium aluminum hydride (LiAlH4) is a common reducing agent employed for the conversion of Weinreb amides to aldehydes researchgate.netgatech.edusemanticscholar.orgmasterorganicchemistry.com. The reaction typically involves the addition of LiAlH4 to this compound, followed by hydrolysis during workup. This method has been reported to provide Boc-Phe-H in good yields, such as 88% yield according to one described method gatech.edu.
The mechanism of Weinreb amide reduction with LiAlH4 is characterized by the formation of a stable tetrahedral intermediate. The Lewis basic oxygen atom of the N-methoxy group coordinates with the aluminum hydride species, chelating the metal center. acs.orgmasterorganicchemistry.com This chelation stabilizes the tetrahedral intermediate and prevents the elimination of the methoxy(methyl)amide leaving group until acidic workup, thus avoiding over-reduction to the alcohol, which is a common issue with the reduction of other amide types using LiAlH4 acs.orgmasterorganicchemistry.com.
Chemoselectivity and Control of Over-Reduction in Aldehyde Formation
A key advantage of using Weinreb amides like this compound for aldehyde synthesis is the inherent chemoselectivity offered by the N-methoxy-N-methyl amide structure acs.org. Unlike typical amides, which are reduced to amines by LiAlH4, or esters and carboxylic acids, which are reduced to primary alcohols, Weinreb amides stop at the aldehyde stage upon reduction with hydride reagents such as LiAlH4 acs.orgmasterorganicchemistry.com. This selective reduction is attributed to the stable, chelated tetrahedral intermediate formed, which only collapses to the aldehyde upon aqueous workup acs.org. This controlled reactivity prevents the subsequent reduction of the newly formed aldehyde to the corresponding alcohol, thereby ensuring high yields of the desired aldehyde product acs.org.
Coupling Reactions of this compound in Peptide Elongation and Peptidomimetic Construction
This compound can serve as a building block in the synthesis of peptides and peptidomimetics. While Weinreb amides are typically thought of as carbonyl equivalents for reaction with organometallics or reduction, the carboxylic acid precursor to this compound, Boc-L-phenylalanine, is widely used in peptide coupling reactions chemimpex.comucl.ac.uk. The Weinreb amide itself can potentially be incorporated into or modified within a peptide sequence or peptidomimetic structure.
Formation of Dipeptides and Oligopeptides with this compound
While the direct coupling of this compound as a carboxyl component in standard peptide synthesis protocols is not the typical application (peptide coupling usually involves activating the carboxylic acid of an N-protected amino acid or peptide), the Weinreb amide moiety can be present in a larger peptide or peptidomimetic structure. The synthesis of peptides containing phenylalanine residues, often protected with a Boc group, is a common practice, utilizing standard coupling reagents like DCC (N,N'-Dicyclohexylcarbodiimide) semanticscholar.orgptfarm.plijrap.net. This compound could potentially be synthesized from Boc-L-phenylalanine and then undergo further transformations or be part of a larger synthetic strategy towards complex peptides or peptidomimetics. For instance, Boc-L-phenylalanine has been used as a starting material for the synthesis of dipeptide isosteres researchgate.netresearchgate.net.
Mechanistic Aspects of Amide Bond Formation Involving this compound
The formation of the Weinreb amide itself from Boc-L-phenylalanine involves the activation of the carboxylic acid group followed by reaction with N,O-dimethylhydroxylamine hydrochloride acs.orgresearchgate.netsemanticscholar.orgresearchgate.netresearchgate.net. Common coupling reagents used for this activation include DCC, BOP, and CDI (N,N'-carbonyldiimidazole) acs.orgsemanticscholar.orgresearchgate.net. The mechanism typically involves the formation of an activated intermediate (e.g., an activated ester or mixed anhydride) which is then attacked by the N,O-dimethylhydroxylamine. acs.orgsemanticscholar.orgresearchgate.net
When this compound is used as a building block, its reactivity is centered around the Weinreb amide group. Nucleophilic attack on the carbonyl carbon of the Weinreb amide leads to the formation of the stable tetrahedral intermediate, as discussed in the context of reduction acs.org. This intermediate's stability is key to controlling the reaction pathway, whether it proceeds to an aldehyde upon reduction or to a ketone upon reaction with organometallic reagents acs.org.
Nucleophilic Additions and Other Functional Group Transformations
Beyond reduction, this compound, as a Weinreb amide, is known to react with organometallic reagents such as Grignard reagents and organolithium reagents to produce ketones acs.orgresearchgate.netsemanticscholar.orgresearchgate.net. This reaction proceeds through the addition of the organometallic reagent to the carbonyl carbon, forming the stable tetrahedral intermediate. acs.org Unlike the reaction of organometallics with esters or acid chlorides, which can lead to tertiary alcohols due to subsequent addition to the ketone product, the Weinreb amide intermediate is stable and only releases the ketone upon acidic workup, preventing over-addition acs.org.
Reactions of Derived Aldehydes in C-C Bond Formation
This compound can be selectively reduced to the corresponding N-Boc-phenylalaninal (Boc-Phe-H). This reduction is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH4) under controlled conditions. semanticscholar.orgchemicalbook.compharm.or.jpgatech.edu The resulting aldehyde is a highly reactive intermediate amenable to various carbon-carbon bond-forming reactions. science.gov
Aldehydes derived from amino acid Weinreb amides, including Boc-Phe-H, are versatile electrophiles in reactions that construct new carbon-carbon bonds. These reactions are fundamental in building complex molecular architectures. For instance, such aldehydes can participate in:
Nucleophilic Additions: Aldehydes readily undergo addition reactions with various nucleophiles, including organometallic reagents (like Grignard or organolithium reagents) and enolates, to form alcohols. masterorganicchemistry.com
Reductive Amination: Aldehydes can be converted to amines through reductive amination, involving the formation of an imine followed by reduction of the imine to the amine.
Aldol Reactions and Knoevenagel Condensations: These reactions involve the condensation of aldehydes with enolates or active methylene (B1212753) compounds, forming new carbon-carbon bonds and generating β-hydroxy carbonyl compounds or α,β-unsaturated carbonyl compounds, respectively.
Wittig Reactions: Aldehydes react with phosphonium (B103445) ylides in Wittig reactions to form alkenes. researchgate.net
While specific detailed research findings solely focused on C-C bond formation using the aldehyde derived specifically from this compound in isolation are not extensively detailed in the immediate search results, the general reactivity of α-amino aldehydes derived from Weinreb amides is well-established in the literature for these types of C-C bond-forming transformations. researchgate.netsemanticscholar.org The Boc protecting group remains intact during the reduction to the aldehyde and subsequent C-C bond-forming reactions under appropriate conditions, allowing for further manipulation of the molecule.
Cyclization Reactions Utilizing this compound Derivatives
Derivatives of this compound can be employed in cyclization reactions to construct cyclic or heterocyclic structures. These cyclizations often capitalize on the inherent functionality of the phenylalanine residue or transformations of the Weinreb amide group.
One common strategy involves converting the Weinreb amide into a different functional group that can participate in an intramolecular cyclization. For example, reduction to the aldehyde (Boc-Phe-H) opens up possibilities for cyclization reactions if a suitable nucleophile or reaction partner is present elsewhere in the molecule or is introduced.
Another approach involves the use of the Weinreb amide functionality itself in cyclization processes. Weinreb amides have been shown to participate as electrophiles in intramolecular reactions with organolithium species, leading to the formation of cyclic ketones. researchgate.net This type of cyclization, often referred to as Parham-type cycliacylation, has been applied to construct various cyclic systems, including fused indolizinones. researchgate.net While the direct application of this specific cyclization to a substrate derived directly from this compound is not explicitly detailed, the principle demonstrates the potential for the Weinreb amide moiety to be involved in cyclization cascades.
Furthermore, the phenylalanine side chain (benzyl group) can potentially be involved in cyclization reactions under specific conditions, although this is less common for standard transformations of the Weinreb amide. Cyclization strategies in peptide chemistry and with amino acid derivatives often involve reactions between the N-terminus, C-terminus, or reactive side chains. nih.gov While this compound is a single amino acid derivative, it could serve as a building block in larger peptides or molecules where the phenylalanine residue or a modified Weinreb amide derivative participates in a cyclization event.
Research into cyclization reactions involving amino acid derivatives often explores the formation of lactams or other cyclic structures through intramolecular amide bond formation or reactions involving side chains. nih.govingentaconnect.com The Boc group can be selectively removed to deprotect the amine, which can then participate in cyclization. orientjchem.orgwiley-vch.deresearchgate.net
The literature highlights the use of Weinreb amides in the synthesis of cyclic compounds, often as intermediates that are transformed into aldehydes or ketones which then undergo intramolecular reactions or are part of a larger molecule undergoing cyclization. researchgate.netcanterbury.ac.nz The versatility of the Weinreb amide functionality in being convertible to different carbonyl species makes it a valuable tool in the design of substrates for various cyclization strategies.
Advanced Applications of Boc Phe N Och3 Ch3 in Chemical Research
Role in the Synthesis of Peptide-Based Therapeutics and Peptidomimetics
Peptide-based therapeutics and peptidomimetics have gained significant attention in drug discovery due to their specificity and efficacy. mdpi.com Boc-Phe-N(OCH3)CH3 plays a crucial role in the synthesis of these compounds. Peptidomimetics, which are molecules that mimic the biological activity of peptides but often possess improved properties like enhanced metabolic stability and bioavailability, frequently incorporate modified amino acids or amide bond surrogates. mdpi.comsigmaaldrich.com The Weinreb amide functionality in this compound allows for controlled reactions that are essential for constructing these complex structures. semanticscholar.org
Design and Synthesis of Enzyme Inhibitors from this compound Precursors
Enzyme inhibitors are a significant class of therapeutics. This compound has been utilized as a precursor in the synthesis of enzyme inhibitors, particularly those with a peptide or peptidomimetic structure. For example, it has been employed in the synthesis of pseudo-peptide analogs of plasma kallikrein inhibitors. pharm.or.jp The Weinreb amide can be reduced to an aldehyde, a key intermediate for the synthesis of compounds containing reduced amide bonds (ψ[CH₂-NH]), which are common modifications in peptidomimetic enzyme inhibitors. pharm.or.jpgatech.edu
Construction of Biologically Active Cyclic Peptides and Analogs
Cyclic peptides are a class of molecules with diverse biological activities and enhanced stability compared to their linear counterparts. google.comgoogle.com this compound can be incorporated into linear peptide sequences during solid-phase or solution-phase synthesis. The resulting linear peptide containing the Boc-protected phenylalanine Weinreb amide can then be subjected to cyclization strategies to form cyclic peptides or analogs. google.comgoogle.comptfarm.pl The Weinreb amide can potentially be transformed or serve as a handle for cyclization reactions, contributing to the synthesis of complex cyclic structures with potential biological activity. ptfarm.pl
Development of Drug Delivery Systems Utilizing this compound
While direct examples of this compound being a core component of drug delivery systems are less prevalent in the provided context, its role as a building block for peptide-based structures is relevant. Peptide-based drug delivery systems, such as self-assembling peptide nanofibers, are an area of active research. mdpi.com Given that this compound is used in peptide synthesis and the creation of complex molecular architectures, it can be hypothesized that this compound, or derivatives synthesized from it, could be incorporated into peptide-based structures designed for drug delivery applications. chemimpex.com The ability to synthesize well-defined peptide sequences and modified peptide structures using building blocks like this compound is fundamental to developing targeted and efficient drug delivery systems. mdpi.com
Building Block for Complex Molecular Architectures and Natural Product Synthesis
This compound is a valuable building block in the construction of complex molecular architectures beyond simple linear peptides, including those encountered in natural product synthesis. chemimpex.com Its protected amine and activated carboxyl group (as the Weinreb amide) allow for selective coupling and transformation reactions. semanticscholar.org
Integration into Total Synthesis Strategies
Total synthesis aims to construct complex natural products from simpler, readily available precursors. This compound can be integrated into total synthesis strategies as a source of the phenylalanine moiety, allowing for controlled coupling and subsequent modifications necessary to build the target molecule's scaffold. mdpi.com The Weinreb amide can be selectively reduced to an aldehyde or reacted with organometallic reagents to form ketones, providing versatile routes for carbon-carbon bond formation, which are critical in the synthesis of complex natural products. semanticscholar.org While specific total synthesis examples directly featuring this compound in the provided search results are limited, the general utility of Boc-protected amino acids and Weinreb amides in this field supports its potential application. diva-portal.org
Combinatorial Organic Synthesis Utilizing this compound
Combinatorial synthesis involves the parallel synthesis of a large number of compounds to create libraries for screening. This compound can be employed in combinatorial organic synthesis as a building block to introduce the phenylalanine residue and the Weinreb amide functionality into diverse molecular scaffolds. justia.com The controlled reactivity of the Weinreb amide is advantageous in combinatorial settings, allowing for reliable reactions across a range of reaction partners and conditions. semanticscholar.org This enables the generation of libraries of peptide-like compounds or other complex molecules containing the phenylalanine motif, which can then be screened for desired biological activities. sigmaaldrich.comjustia.com
Applications in Material Science and Advanced Functional Materials
The incorporation of amino acid residues into materials can impart desirable properties, such as biocompatibility, specific binding sites, or altered surface characteristics. This compound, as a source of the Boc-protected phenylalanine unit, serves as a potential precursor for synthesizing functional molecules or modifying existing materials. The presence of the Boc protecting group allows for selective chemical transformations at other parts of the molecule, while the Weinreb amide can be selectively reacted with various nucleophiles or reduced to an aldehyde, providing versatile handles for further chemical elaboration chemicalbook.com. This controlled reactivity is crucial for the rational design and synthesis of advanced functional materials.
While direct, detailed studies focusing exclusively on this compound in material science applications are not extensively documented in the provided search results, the compound's structure and known reactivity align with synthetic strategies employed in this field. Its utility in material science is primarily envisioned through its role as a precisely functionalized building block that can be incorporated into larger structures or used to modify material surfaces.
Derivatization for Surface Modification and Conjugation
Derivatization of material surfaces and conjugation of molecules are key strategies in developing advanced functional materials with tailored properties for applications ranging from biosensors and drug delivery systems to functional coatings and responsive materials wiley-vch.desoton.ac.uktcichemicals.com. This compound offers several features that make it suitable for such purposes as a synthetic precursor.
The Weinreb amide moiety is known for its stability under various reaction conditions and its predictable reactivity with organometallic reagents and hydrides, allowing for the controlled formation of ketones or aldehydes chemicalbook.com. These functional groups can subsequently serve as attachment points for conjugating the phenylalanine residue to polymers, nanoparticles, or planar surfaces through various coupling chemistries (e.g., reductive amination, click chemistry after further modification).
Furthermore, the Boc group on the alpha-amine can be selectively removed under acidic conditions to reveal a primary amine orientjchem.orgwiley-vch.de. This free amine can then be utilized for amide bond formation or other reactions to conjugate the this compound-derived structure to carboxylic acid-functionalized surfaces or molecules. Conversely, if the material or molecule to be conjugated contains an amine, the carboxylic acid equivalent derived from this compound (after appropriate transformation of the Weinreb amide or starting from Boc-Phe-OH) can be coupled using standard peptide coupling reagents gatech.edumdpi.comuctm.edu.
The phenylalanine side chain itself provides an aromatic handle that can be further functionalized, for example, through electrophilic aromatic substitution or metal-catalyzed C-H functionalization, as demonstrated with Boc-Phe-OMe chinesechemsoc.org. This allows for the introduction of additional chemical functionalities onto the phenylalanine moiety, expanding the possibilities for tuning the material properties or conjugation capabilities.
In the context of surface modification, a Boc-protected phenylalanine derivative could be immobilized onto a surface through a suitable linker attached at the C-terminus (derived from the Weinreb amide) or the N-terminus (after Boc deprotection). Subsequent removal of the Boc group would expose a reactive amine on the surface, ready for conjugation with other biomolecules or functional species. Similarly, the aldehyde or ketone generated from the Weinreb amide could be used to immobilize the structure onto amine-functionalized surfaces via reductive amination.
Analytical and Computational Approaches in the Study of Boc Phe N Och3 Ch3 and Its Derivatives
Spectroscopic Methodologies for Structural Elucidation of Boc-Phe-N(OCH3)CH3 Derived Compounds
Spectroscopic techniques are fundamental tools in organic chemistry for confirming the structure and purity of synthesized compounds. For this compound and its derivatives, various spectroscopic methods provide complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity
NMR spectroscopy is a powerful technique used to determine the connectivity of atoms within a molecule and to gain insights into its three-dimensional conformation. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, researchers can confirm the presence and arrangement of different functional groups and hydrogen/carbon atoms in this compound derivatives. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are particularly useful for establishing correlations between coupled nuclei and confirming the proposed structure. Furthermore, variable-temperature NMR experiments can provide information about conformational dynamics, such as rotation around amide bonds, which is relevant for peptide-like structures. Analysis of NOE correlations can help determine the spatial proximity of protons, offering insights into preferred conformations in solution.
Mass Spectrometry (MS) in Reaction Monitoring and Product Confirmation
Mass spectrometry is widely used to determine the molecular weight of a compound and to obtain information about its fragmentation pattern, which can aid in structural identification. In the context of synthesizing this compound and its derivatives, MS is invaluable for monitoring reaction progress and confirming the formation of the desired product by verifying its molecular ion peak. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) are commonly employed for these purposes, particularly for polar or less volatile compounds. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can help determine the elemental composition of the compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds. The IR spectrum of this compound would show characteristic absorption bands corresponding to the N-H stretch, C=O stretch (amide and carbamate), C-H stretches (aromatic and aliphatic), and C-O stretches. Analyzing the position and intensity of these bands helps confirm the presence of the expected functional groups in the synthesized compound and its derivatives. Changes in the IR spectrum during a reaction can also be used to monitor the disappearance of starting materials and the appearance of products.
X-ray Crystallography for Absolute Configuration and Solid-State Conformation
X-ray crystallography is a technique that can provide a definitive three-dimensional structure of a molecule in the solid state, including the absolute configuration of chiral centers. Growing suitable single crystals of this compound derivatives can allow for X-ray diffraction analysis. The diffraction pattern obtained is then used to determine the electron density distribution, from which the positions of the atoms can be determined. This technique is particularly powerful for confirming the stereochemistry of synthesized compounds and understanding how molecules pack in the crystal lattice, which can influence their physical properties.
Computational Chemistry for Mechanistic and Conformational Insights
Computational chemistry methods are essential tools for complementing experimental data, providing insights into reaction mechanisms, molecular conformations, and interactions with biological targets.
Molecular Docking Studies of this compound Derived Ligands with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a small molecule ligand when it binds to a protein or other biological target. For this compound derivatives being investigated as potential drug candidates, molecular docking studies can help predict their binding affinity and interaction modes with target proteins. This involves simulating the interaction between the ligand and the binding site of the protein, scoring different poses based on their predicted binding energy. Such studies can help prioritize compounds for synthesis and experimental testing, and provide insights into the structural features that are important for binding.
Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis
Density Functional Theory (DFT) calculations are a powerful computational tool used to investigate the electronic structure of molecules and to map out reaction pathways. By calculating the energies of reactants, transition states, and products, DFT can provide detailed insights into the feasibility and mechanism of chemical transformations.
In the broader field of peptide chemistry, DFT calculations have been successfully applied to study reaction mechanisms. For instance, DFT has been utilized in conjunction with graph theory-based reaction pathway searches to elucidate the mechanisms involved in free radical-initiated peptide sequencing mass spectrometry (FRIPS MS) of peptides like Gly-Gly-Arg (GGR) rsc.org. These studies demonstrate the capability of DFT to analyze complex gas-phase reactions of peptide systems, identifying favorable radical-driven pathways over charge-driven ones in terms of kinetics and thermodynamics rsc.org.
Given the role of this compound as a key intermediate and building block in peptide synthesis chemimpex.comchemicalbook.com, DFT calculations could potentially be applied to study the mechanisms of reactions in which it participates. For example, DFT could help in understanding the reaction pathways involved in the formation or transformation of the Weinreb amide group, or the cleavage of the Boc protecting group under various conditions. Such computational studies could provide valuable information on reaction intermediates, transition state structures, and activation energies, contributing to the optimization and development of synthetic routes involving this compound. However, specific published research detailing DFT calculations for the reaction pathway analysis of this compound itself was not identified in the conducted searches.
Molecular Dynamics Simulations for Conformational Analysis of Related Peptides
Molecular Dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. This allows researchers to study the dynamic behavior of molecular systems, including the exploration of conformational space and the analysis of molecular interactions. MD simulations are particularly valuable for understanding the flexibility and preferred conformations of peptides and proteins in various environments.
Conformational analysis is crucial for understanding the biological activity and properties of peptides, as their three-dimensional structure dictates their interactions with other molecules. MD simulations enable the study of how peptide conformations change over time and how they are influenced by factors such as solvent, temperature, and the presence of binding partners.
Studies on related peptide systems demonstrate the utility of MD simulations for conformational analysis. For example, molecular dynamics simulations have been employed to investigate the intrinsic dynamics and conformational preferences of phenanthridine (B189435) peptide derivatives, aiming to understand how these properties influence their ability to recognize nucleic acid sequences mdpi.comnih.gov. These studies highlight that compounds can alternate between different conformations, and that specific conformations can be crucial for successful molecular recognition mdpi.com.
While direct MD simulation studies focusing on the conformational analysis of this compound or peptides synthesized directly using it as a building block were not explicitly found, experimental methods like X-ray crystallography have provided detailed conformational information for peptides containing the Boc-Phe moiety. For instance, the crystal structure of N-Boc-L-Phe-dehydro-Leu-L-Val-OCH3 revealed that the peptide backbone adopts a β-turn II conformation, stabilized by an intramolecular hydrogen bond capes.gov.brnih.gov. The torsion angles defining the backbone and side-chain conformations were determined capes.gov.brnih.gov.
Future Directions and Emerging Research Avenues for Boc Phe N Och3 Ch3
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
Future research aims to develop more efficient and sustainable methods for synthesizing Boc-Phe-N(OCH3)CH3 and other Weinreb amides. Current synthetic approaches often involve coupling Boc-protected amino acids with N,O-dimethylhydroxylamine hydrochloride using coupling agents. researchgate.netthieme-connect.de While effective, these methods can sometimes involve multiple steps, longer reaction times, or the use of less environmentally friendly reagents. researchgate.net
Novel synthetic routes could focus on one-pot procedures, utilizing more benign solvents and catalysts, and improving atom economy to minimize waste. Research into using different activating agents or exploring alternative reaction conditions, such as microwave irradiation, could lead to faster and more energy-efficient syntheses. tandfonline.commdpi.comresearchgate.net For instance, studies have explored the use of reagents like N,N'-carbonyldiimidazole (CDI) or 2-chloro-1-methylpyridinium (B1202621) iodide for the synthesis of Weinreb amides from carboxylic acids with good yields and without racemization of chiral centers. researchgate.netresearchgate.net Developing methods that are compatible with a wider range of functional groups and protecting strategies would also enhance the versatility and sustainability of this compound synthesis.
Exploration of this compound in Unconventional Chemical Transformations
Beyond its traditional role as a precursor to aldehydes and ketones via reduction or reaction with organometallics, future research is exploring the use of this compound in unconventional chemical transformations. tandfonline.comthieme-connect.de This could involve exploring its reactivity under photoredox conditions, in various catalytic cycles, or in reactions that lead to entirely new classes of compounds. acs.org
Investigating its behavior in cascade reactions, multicomponent reactions, or flow chemistry setups could unlock novel synthetic pathways and enable the creation of more complex molecular architectures in a single process. sci-hub.se Furthermore, exploring its potential in reactions involving less common nucleophiles or electrophiles could lead to unexpected and valuable chemical transformations. The stability and controlled reactivity of the Weinreb amide make it an attractive substrate for investigating new reaction methodologies.
Advanced Applications in the Design of Next-Generation Therapeutics and Diagnostics
This compound is already recognized for its utility in pharmaceutical research and the development of novel therapeutics. chemimpex.com Future directions include leveraging this compound in the design and synthesis of more advanced therapeutic agents, such as complex peptides, peptidomimetics, and small molecules with enhanced pharmacological properties. chemimpex.comnih.gov
Its incorporation into peptide-based drugs, particularly where precise control over coupling and subsequent functionalization is required, is an active area of research. chemimpex.comgoogle.com The ability to selectively reduce the Weinreb amide to an aldehyde allows for the introduction of this reactive handle into complex molecules, which can then be used for further modifications, conjugations, or cyclizations relevant to drug discovery. thieme-connect.degatech.edu Additionally, exploring its use in the synthesis of diagnostic agents, such as radiopharmaceuticals or fluorescent probes, represents another promising avenue. unm.eduuzh.chgoogle.com Research into synthesizing modified peptides containing this compound for targeted therapies or diagnostic imaging is expected to grow. google.com Studies are already exploring the potential of related Weinreb amides in exhibiting antibacterial activities, suggesting potential for therapeutic applications. researchgate.netresearchgate.net
Integration of this compound into Automated Synthesis Platforms
The increasing demand for rapid and parallel synthesis in drug discovery and materials science highlights the importance of integrating key building blocks into automated synthesis platforms. This compound, given its stability and well-defined reactivity, is a suitable candidate for use in automated peptide synthesizers and other automated synthesis systems. rsc.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic methodologies for Boc-phe-N(och3)CH3 to achieve high yield and purity?
- Methodological Answer : Organo-catalytic [4+2] aza Diels-Alder cycloaddition under green solvent systems (e.g., ethanol/water) can yield derivatives with >90% efficiency. Key parameters include:
- Catalyst: Proline-based organocatalysts.
- Temperature: 40–60°C for 12–24 hours.
- Solvent: Ethanol-water (3:1 ratio) to enhance solubility and reaction kinetics.
- Monitoring: Use TLC or HPLC to track intermediate formation .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Gas Chromatography (GC) : Use polar columns (e.g., DB-WAX) with temperature programming (50–250°C, 10°C/min) for resolving stereoisomers. Retention indices from NIST databases can aid identification .
- Thermodynamic Analysis : Measure hydration enthalpy (ΔrH° = 54.4 kJ/mol) via PHPMS (pulsed high-pressure mass spectrometry) to assess stability in aqueous environments .
- Spectroscopy : IR and NMR (¹H/¹³C) for functional group verification, focusing on OCH3 (δ ~3.3 ppm in ¹H NMR) and Boc-protected amine signals .
Q. How does this compound behave under varying pH and temperature conditions?
- Methodological Answer :
- Stability Assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.
- Hydration Kinetics : Use PHPMS to determine gas-phase hydration free energy (ΔrG° = 74.5 kJ/mol), indicating susceptibility to hydrolysis .
- pH Dependency : Test solubility and degradation rates in buffers (pH 2–12) to identify optimal storage conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in experimental data for this compound (e.g., conflicting thermodynamic values)?
- Methodological Answer :
- Statistical Validation : Apply Bayesian analysis to assess measurement uncertainties (e.g., ±4.2 kJ/mol in ΔrH° values) .
- Control Groups : Replicate experiments under identical conditions (solvent purity, instrument calibration) to isolate variables .
- Cross-Validation : Compare data with computational models (DFT for gas-phase energetics) to identify systematic errors .
Q. What mechanistic pathways explain the decomposition of this compound in ionized environments?
- Methodological Answer :
- Mass Spectrometry Studies : Use CID (collision-induced dissociation) to track fragment ions (e.g., CH3OCH3+˙ and CH2+OHCH2CH3) and propose cleavage pathways .
- Computational Modeling : Optimize molecular geometries with Gaussian09 (B3LYP/6-31G*) to identify transition states and activation barriers .
- Isotope Labeling : Introduce ¹³C or ²H at the OCH3 group to trace bond-breaking sequences .
Q. How does this compound compare to structurally analogous compounds in reactivity and stability?
- Methodological Answer :
- Comparative Thermodynamics : Calculate ΔrG° and ΔrH° for analogs (e.g., Boc-phe-OCH2CH3) to correlate substituent effects with stability .
- Reactivity Screening : Test nucleophilic substitution rates (e.g., with CN−) to evaluate steric and electronic impacts of the OCH3 group .
- Crystallography : Compare X-ray structures to identify conformational differences influencing reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
